cis-Syn-cis-dicyclohexano-18-crown-6
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Overview
Description
cis-Syn-cis-dicyclohexano-18-crown-6: is a crown ether, a type of cyclic chemical compound that consists of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, particularly metal ions. The structure of this compound includes two cyclohexane rings attached to an 18-membered crown ether ring, which provides a unique spatial arrangement that enhances its complexation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Syn-cis-dicyclohexano-18-crown-6 typically involves the cyclization of appropriate diols with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by chromatography on neutral alumina and eluting with an ether/hexane mixture .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclization reaction, followed by purification steps to ensure the desired isomer is obtained. The product is often crystallized from ether and spectroscopic grade acetonitrile to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: cis-Syn-cis-dicyclohexano-18-crown-6 undergoes various chemical reactions, including complexation, substitution, and thermal decomposition. It is known for its ability to form stable complexes with metal ions, particularly zinc and ammonium ions .
Common Reagents and Conditions:
Complexation: The compound forms complexes with metal ions in the presence of solvents like chloroform and acetone.
Substitution: It can undergo substitution reactions with various alkylammonium ions under mild conditions.
Thermal Decomposition: The compound decomposes in a two-stage process when heated.
Major Products Formed: The major products formed from these reactions include metal ion complexes and substituted crown ethers. For example, the complexation with zinc ions results in zinc-crown ether complexes, which are useful in various applications .
Scientific Research Applications
cis-Syn-cis-dicyclohexano-18-crown-6 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cis-Syn-cis-dicyclohexano-18-crown-6 involves the formation of stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds. This complexation enhances the solubility and transport of metal ions, making the compound useful in various applications .
Comparison with Similar Compounds
- cis-anti-cis-dicyclohexano-18-crown-6
- Dicyclohexyl-18-crown-6
- Perhydro-dibenzo-18-crown-6
Comparison: cis-Syn-cis-dicyclohexano-18-crown-6 is unique due to its specific spatial arrangement, which enhances its complexation properties compared to other similar compounds. For example, the cis-anti-cis isomer has a different spatial arrangement, leading to different complexation behavior and efficiency . Dicyclohexyl-18-crown-6 and Perhydro-dibenzo-18-crown-6 also have different structural features that affect their complexation abilities .
Properties
CAS No. |
15128-65-1 |
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Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1R,9S,14R,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18+,19+,20- |
InChI Key |
BBGKDYHZQOSNMU-JVSBHGNQSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)OCCOCCO[C@H]3CCCC[C@H]3OCCOCCO2 |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 |
Origin of Product |
United States |
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